2'-O-Allylcytidine
Overview
Description
2'-O-Allylcytidine is a useful research compound. Its molecular formula is C12H17N3O5 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Regiospecific O-Allylations : It is used for synthesizing regiospecific O-allylations of pyrimidine ribonucleosides using Pd(PPh3)4–allyl ethyl carbonate reagent (Kumar, Gopalakrishnan, & Ganesh, 1992).
Physiological Research : In physiological research, 2'-O-Allylcytidine aids in studying the regulation of terpenoid metabolism concerning phytohormones and sterols, which are related to cell division, cell elongation, and senescence (Grossmann, 1990).
Synthesis of Cis-Hydroxyamino Sugars : It is utilized in the synthesis of cis-hydroxyamino sugars, including daunosamine and ristosamine (Pauls & Fraser-Reid, 1986).
Pharmaceutical Evaluation in Cats : The compound is involved in evaluating new pharmaceutical products in cats, focusing on hematology and clinical chemistry parameters (O'Brien, Murphy, & Lowe, 1998).
Antisense Probes for RNA Study : 2'-O-allyl oligoribonucleotides are well-suited for use as antisense probes for studying RNA processing and affinity purification of RNA-protein complexes (Iribarren et al., 1990).
Oligonucleotide Assembly and Synthesis : It is used for oligonucleotide assembly and the synthesis of 2′-O-allyl ribodinucleotides like UpU (Gopalakrishnan, Kumar, & Ganesh, 1992).
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-2-5-19-10-9(17)7(6-16)20-11(10)15-4-3-8(13)14-12(15)18/h2-4,7,9-11,16-17H,1,5-6H2,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGODVCJEFNCZPV-QCNRFFRDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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